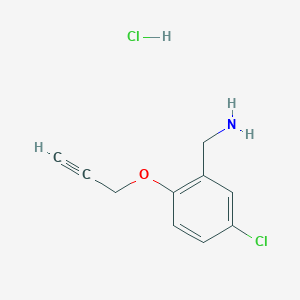

![molecular formula C8H14ClNO2 B2625185 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 119102-94-2](/img/structure/B2625185.png)

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name (1R,5S)-6-azabicyclo [3.2.1]octane-5-carboxylic acid hydrochloride . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its biological activities . The asymmetric cycloadditions have been used to afford optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Molecular Structure Analysis

The molecular formula of “this compound” is C8H13NO2 . The InChI code is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .Chemical Reactions Analysis

The chemical reactions involving 8-azabicyclo[3.2.1]octanes are complex and depend on the specific conditions and reagents used . For example, the formation of intermediate [8+] could benefit from the close proximity of the transannular C(5)–H σ bond, allowing donation into the empty p-orbital of C(3) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 155.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound is also characterized by a rotatable bond count of 1 .Mecanismo De Acción

The mechanism of action of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of chiral compounds.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable compound that is not metabolized in the body. It is also not known to have any toxic or harmful effects on human health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride in lab experiments is its stability and ease of handling. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to use in certain experiments.

Direcciones Futuras

There are several future directions for research involving 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in various chemical reactions.

Métodos De Síntesis

The synthesis of 1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride involves the reaction of tropine with thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of this compound chloride, which is then hydrolyzed to produce the hydrochloride salt.

Aplicaciones Científicas De Investigación

1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride has various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in asymmetric synthesis and as a catalyst in various chemical reactions.

Safety and Hazards

The safety information for “1-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

1-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-2-1-4-9(6-8)5-3-8;/h1-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWFHABSZOBCFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(C1)C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-5-((2-fluorobenzyl)thio)-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2625103.png)

![6-(4-benzylpiperazin-1-yl)-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2625107.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2625108.png)

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylmethyl)pyrrolidin-2-one](/img/structure/B2625110.png)

![{[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2625113.png)

![1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone](/img/structure/B2625115.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2625118.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2625124.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2625125.png)